Ceftizoxime alapivoxil

Description

Historical Context of Prodrug Development for Cephalosporins

The development of cephalosporin (B10832234) antibiotics has been marked by continuous efforts to improve their efficacy, spectrum of activity, and patient compliance. First-generation cephalosporins, while effective, were susceptible to hydrolysis by beta-lactamase enzymes. wikipedia.org Subsequent generations incorporated structural modifications to enhance resistance to these enzymes and broaden their antibacterial spectrum. wikipedia.org A significant challenge, however, remained the poor oral bioavailability of many potent cephalosporins, including third-generation agents like ceftizoxime (B193995). pharm.or.jpmdpi.com These drugs, characterized by an aminothiazole–methoxyimino moiety, exhibit powerful activity against a wide range of bacteria but are poorly absorbed from the gastrointestinal tract due to their low lipophilicity. pharm.or.jp

This limitation necessitated the exploration of prodrug strategies. A common approach involved the esterification of the carboxyl group at the C-4 position of the cephem nucleus to increase the molecule's lipophilicity. pharm.or.jp This chemical modification allows the drug to be more readily absorbed across the intestinal membrane. Once absorbed into the bloodstream, esterases hydrolyze the prodrug, releasing the active parent compound. taylorandfrancis.com This concept has been successfully applied to develop several orally active cephalosporins, such as cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil. taylorandfrancis.comantiinfectivemeds.com The evolution of cephalosporin prodrugs demonstrates a sophisticated understanding of pharmacokinetics and drug metabolism, aiming to convert potent intravenous antibiotics into convenient oral therapies. encyclopedia.pub

Rationale for Ceftizoxime Alapivoxil as an Oral Prodrug of Ceftizoxime

The development of this compound was driven by the need to make the potent, broad-spectrum antibiotic ceftizoxime orally available. researchgate.netpharm.or.jp Ceftizoxime itself is a third-generation cephalosporin with strong bactericidal activity against both Gram-positive and Gram-negative bacteria, and it is stable against many beta-lactamases. pharm.or.jpncats.io However, its utility was confined to parenteral administration due to poor absorption when taken orally. pharm.or.jp

To overcome this, researchers designed this compound as a "bifunctional prodrug." nih.govpharm.or.jp This innovative approach involved two key chemical modifications:

Esterification at the C-4 Position: The carboxyl group at the C-4 position of the ceftizoxime molecule was esterified with a lipophilic pivaloyloxymethyl (POM) group. This modification significantly increases the drug's lipophilicity, a critical factor for absorption through the lipoidal intestinal membrane. researchgate.netpharm.or.jp

Introduction of L-alanine at the C-7 Position: A hydrophilic L-alanine moiety was introduced to the amino group on the thiazole (B1198619) ring at the C-7 position. nih.govpharm.or.jp This was done to improve the water-solubility of the prodrug, which is also essential for dissolution in the gastrointestinal fluid before absorption can occur. researchgate.netpharm.or.jp

This dual modification aimed to strike an optimal balance between lipophilicity and water-solubility, a crucial determinant for effective oral absorption. researchgate.netpharm.or.jp Research demonstrated that this bifunctional design led to significantly improved urinary recovery after oral administration in animal models compared to both the parent drug and monofunctional prodrugs (those with only the ester group). pharm.or.jp this compound, also known as AS-924, was identified as having the best balance of these physicochemical properties for oral absorption among the synthesized prodrugs. pharm.or.jp

Table 1: Physicochemical Properties and Oral Absorption of Ceftizoxime and its Prodrugs This table presents a summary of research findings on the urinary recovery of different forms of Ceftizoxime after oral administration in rabbits, indicating the efficiency of their absorption.

| Compound | Modification | Urinary Recovery (%) |

| Ceftizoxime (CZX) | Parent Drug | 5.36 |

| Monofunctional Prodrugs (CZX esters) | Esterification at C-4 | 11.12 - 31.59 |

| This compound (AS-924) | Bifunctional: Esterification at C-4 and L-alanine at C-7 | 42.82 |

Data sourced from research on monofunctional and bifunctional prodrugs of Ceftizoxime. pharm.or.jp

Significance of this compound within Beta-Lactam Antibiotic Research

This compound holds a notable position in the field of beta-lactam antibiotic research. Beta-lactam antibiotics, which include penicillins and cephalosporins, are a cornerstone of antibacterial therapy. mcmaster.ca The development of this compound exemplifies the innovative strategies employed to enhance the therapeutic utility of this important class of drugs.

The creation of this bifunctional prodrug represents a sophisticated application of medicinal chemistry to solve a significant pharmacokinetic challenge. nih.govpharm.or.jp It demonstrated that by carefully modifying the chemical structure of a potent parenteral antibiotic, it is possible to create an orally active version without compromising the antibacterial spectrum of the parent compound. patsnap.com This is particularly significant for third-generation cephalosporins, whose broad-spectrum activity is highly desirable in treating a variety of infections. pharm.or.jp

Furthermore, the research into this compound contributes to the broader understanding of prodrug design. The principle of balancing lipophilicity and hydrophilicity to maximize oral absorption is a key concept that has been explored in the development of other drugs. pharm.or.jp Although the clinical development of this compound was ultimately discontinued, the scientific principles and synthetic strategies investigated in its creation remain relevant. antiinfectivemeds.com The work on this compound has provided valuable insights for the ongoing quest to develop new and improved oral antibiotics to combat bacterial infections. google.com

Structure

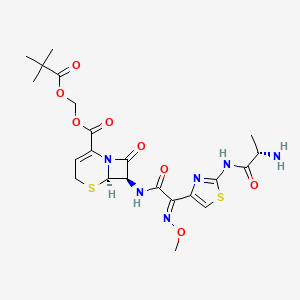

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28N6O8S2 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13+/t10-,14+,18+/m0/s1 |

InChI Key |

VOPANQNVVCPHQR-INVOUVLYSA-N |

SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

Synonyms |

(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate AS 924 AS-924 ceftizoxime alapivoxil |

Origin of Product |

United States |

Prodrug Design, Chemical Synthesis, and Structural Derivatization of Ceftizoxime Alapivoxil

Principles of Prodrug Design for Enhanced Oral Absorption and Bioavailability of Ceftizoxime (B193995)

The primary goal in designing a prodrug for an intravenously administered antibiotic like ceftizoxime is to transiently alter its physicochemical properties to allow for efficient passage through the intestinal mucosa. Ceftizoxime itself has characteristics that limit its oral absorption. The prodrug approach involves chemically masking the polar functional groups of the parent drug to increase its lipophilicity, thereby enhancing its ability to permeate the lipid bilayers of intestinal epithelial cells. For ceftizoxime, this involved a sophisticated strategy to balance lipophilicity and aqueous solubility to achieve optimal absorption.

Ceftizoxime alapivoxil is the product of a bifunctional prodrug strategy. This approach involves modifying two distinct functional groups within the parent ceftizoxime molecule to simultaneously address different barriers to oral absorption. Researchers synthesized and evaluated a series of both monofunctional (modifying one group) and bifunctional prodrugs. While monofunctional esterification of the carboxyl group at the C-4 position improved absorption to an extent, the introduction of a second modification to the amino group on the thiazole (B1198619) ring at the C-7 position resulted in a significant further increase in oral bioavailability. This dual-modification strategy proved superior in creating a compound with the ideal balance of properties for effective intestinal transport.

The success of the bifunctional strategy for this compound is attributed to the specific chemical moieties introduced:

L-Alanyl Group : A hydrophilic L-alanine moiety is introduced to the amino group on the thiazole ring at the C-7 position. The addition of this water-soluble group serves to counterbalance the increased lipophilicity from the POM group. This balance is crucial; excessive lipophilicity can lead to poor dissolution in the aqueous environment of the gut, hindering absorption. The L-alanyl group ensures adequate water solubility, and its presence was found to maintain a constant absorption rate under various physiological conditions.

This combination of a lipophilic ester and a hydrophilic amino acid derivative provides the optimal balance of lipophilicity and water solubility, which was found to have a good correlation with urinary recovery after oral administration in animal models.

| Moiety | Point of Attachment | Physicochemical Property | Primary Role in Oral Absorption |

|---|---|---|---|

| Pivaloyloxymethyl (POM) | C-4 Carboxyl Group | Lipophilic (Fat-soluble) | Increases membrane permeability for enhanced intestinal absorption. |

| L-Alanyl | C-7 Aminothiazole Ring | Hydrophilic (Water-soluble) | Improves aqueous solubility to ensure dissolution in the gut, balancing the lipophilicity of the POM group. |

Synthetic Pathways and Methodologies for this compound

The chemical synthesis of this compound is a multi-step process that can be approached through several routes, each with distinct methodologies and considerations for large-scale production.

One of the primary synthetic routes reported in the literature begins with ceftizoxime as the starting material. This pathway involves two main transformations corresponding to the bifunctional prodrug design:

Esterification at the C-4 Position : The carboxylic acid on the cephem nucleus of ceftizoxime is esterified with a pivaloyloxymethyl halide (e.g., iodomethyl pivalate) to form the POM ester.

Amidation at the C-7 Position : The amino group on the C-7 side chain's thiazole ring is acylated with a protected L-alanine, followed by the removal of the protecting group.

These two key steps can be performed in a different order. One reported synthetic route involves first carrying out the esterification at the C-4 position, followed by the amidation at the C-7 side chain. An alternative sequence involves performing the amidation at the C-7 position first, followed by the esterification of the C-4 carboxyl group.

Alternative synthetic strategies have been developed to improve efficiency and avoid certain reagents. One such route avoids using ceftizoxime as the direct starting material. Instead, it begins with a key intermediate, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

A patented method describes the following sequence:

The intermediate, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, is first converted into an active ester.

This active ester is condensed with the 7-amino-3-cephem-4-carboxylic acid (7-ANCA) nucleus to produce ceftizoxime acid.

The resulting ceftizoxime acid undergoes esterification with a halomethyl pivalate (B1233124) to yield ceftizoxime pivoxil.

Finally, this intermediate is condensed with a protected L-alanine, followed by deprotection to yield the final this compound product.

The primary advantage of this route is that it can circumvent issues associated with certain activating agents used in other methods, potentially leading to a cleaner product with fewer impurities, which is highly beneficial for industrial production.

| Route | Starting Material | Key Steps | Potential Advantages |

|---|---|---|---|

| Route A | Ceftizoxime | 1. Esterification of C-4 carboxyl group. 2. Amidation of C-7 aminothiazole group. | Direct modification of the parent drug. |

| Route B | Ceftizoxime Side-Chain Intermediate & 7-ANCA | 1. Synthesis of ceftizoxime acid from intermediates. 2. Esterification to ceftizoxime pivoxil. 3. Amidation and deprotection. | Avoids certain activating agents, potentially improving purity, yield, and cost-effectiveness for industrial scale-up. |

For any synthetic pathway to be viable for industrial-scale production, it must be optimized for safety, efficiency, cost, and yield. The optimization of this compound synthesis focuses on several key areas:

Reagent Selection : Choosing cost-effective and safe reagents and solvents. The alternative synthetic route described in patent literature, for example, was developed to provide a method that is simple, stable, and results in high-quality product at a lower cost.

Reaction Conditions : Fine-tuning parameters such as temperature, reaction time, and catalysts is crucial. For instance, the final deprotection step to remove the amino acid protecting group is performed under specific temperature conditions (-10 to 30 °C) to ensure the reaction goes to completion without degrading the product.

Purification : Developing efficient purification techniques to isolate the final product with high purity. This includes extraction and crystallization steps designed to remove unreacted starting materials and by-products effectively.

The successful transition from a laboratory-scale synthesis to an industrial process depends on a robust and optimized methodology that ensures consistent production of high-purity this compound in an economically and environmentally sustainable manner.

Analogues and Derivatives of this compound

The development of analogues and derivatives of ceftizoxime has been primarily driven by the need to improve its oral bioavailability. Ceftizoxime itself is a potent third-generation cephalosporin (B10832234) antibiotic, but its utility is limited to parenteral administration due to poor absorption from the gastrointestinal tract. To overcome this limitation, researchers have focused on a prodrug strategy, synthesizing a series of derivatives designed to be absorbed orally and then converted to the active ceftizoxime in the body.

These efforts led to the creation of two main classes of prodrugs: monofunctional and bifunctional.

Monofunctional Prodrugs: This initial approach involved the chemical modification at a single site on the ceftizoxime molecule. Specifically, the carboxyl group at the C-4 position of the cephem nucleus was esterified with various lipophilic moieties. The goal of this esterification was to increase the molecule's lipophilicity, thereby enhancing its ability to permeate the intestinal membrane.

Bifunctional Prodrugs: While monofunctional prodrugs showed some improvement in absorption, a more advanced strategy involved modifying two distinct functional groups on the parent molecule. This "bifunctional" approach aimed to strike an optimal balance between lipophilicity and aqueous solubility. In addition to the lipophilic ester at the C-4 position, a hydrophilic L-alanine moiety was introduced to the amino group on the thiazole ring of the C-7 side chain. This compound, also known as AS-924, is the archetypal example of such a bifunctional prodrug, featuring both a pivaloyloxymethyl (POM) ester and an L-alanyl group.

This dual-modification strategy proved more effective, as it addressed the competing requirements for absorption: sufficient lipophilicity to cross cell membranes and adequate water solubility to dissolve in the gut lumen.

Synthesis of Novel this compound Analogues

The synthesis of ceftizoxime analogues, particularly the bifunctional prodrugs, is a multi-step process requiring careful control of chemical reactions to achieve the desired modifications at the C-4 and C-7 positions of the ceftizoxime core.

The general synthetic pathway for bifunctional analogues like this compound can be outlined as follows:

Esterification at the C-4 Position: The synthesis often begins with the parent ceftizoxime acid. The carboxyl group at the C-4 position is esterified with a suitable lipophilic group. For this compound, this involves reacting ceftizoxime with a halo trimethylacetic acid methyl ester (e.g., iodomethyl pivalate) to form the pivaloyloxymethyl (POM) ester. This step yields a monofunctional prodrug intermediate. A variety of other ester groups have also been synthesized to explore their impact on absorption.

Amidation at the C-7 Position Side Chain: The next key step is the introduction of an amino acid to the aminothiazole ring at the C-7 position. For this compound, a protected L-alanine (e.g., Boc-L-alanine) is coupled to the amino group of the C-7 side chain of the esterified intermediate.

Deprotection: Finally, the protecting group on the L-alanine moiety is removed to yield the final bifunctional prodrug, such as this compound hydrochloride.

Alternative synthetic routes exist, where the order of amidation and esterification may be reversed. The synthesis of a range of monofunctional prodrugs involves only the first esterification step, using different alkyl and acyloxymethyl halides to generate a library of compounds for structure-activity relationship studies.

| Ester Moiety (R) at C-4 Position | Chemical Name of Moiety |

|---|---|

| -CH₂OCOC(CH₃)₃ | Pivaloyloxymethyl (POM) |

| -CH₂OCOCH₂CH₃ | Propionoxymethyl |

| -CH(CH₃)OCOC₂H₅ | 1-(Ethoxycarbonyloxy)ethyl |

| -CH₂OCOC₆H₅ | Benzoyloxymethyl |

| -C(CH₃)₂COOCH₂CH₃ | 1-(Ethoxycarbonyl)-1-methylethyl |

Exploration of Structure-Activity Relationships in Derivatives

Systematic studies on the synthesized analogues of ceftizoxime have provided significant insights into the relationship between their chemical structure and their oral absorption. The primary physicochemical property investigated was the partition coefficient (log P), a measure of a compound's lipophilicity. Oral absorption was quantified by measuring the urinary recovery (UR) of ceftizoxime after oral administration of the prodrug to animal models, such as rabbits.

The research revealed a clear parabolic correlation between log P and urinary recovery for both monofunctional and bifunctional prodrugs. This indicates that there is an optimal range of lipophilicity for maximal oral absorption. If a derivative is too hydrophilic (low log P), it cannot effectively pass through the lipid-rich intestinal cell membranes. Conversely, if it is excessively lipophilic (high log P), its poor solubility in the aqueous environment of the gut can limit its dissolution and subsequent absorption.

The introduction of an L-alanine moiety in the bifunctional prodrugs was a critical discovery. At any given log P value, the bifunctional prodrugs consistently demonstrated higher urinary recovery than their monofunctional counterparts. This enhancement is attributed to the increased water solubility conferred by the hydrophilic L-alanyl group, which improved the dissolution of the prodrug without compromising the necessary lipophilicity for membrane transport provided by the C-4 ester.

This compound (AS-924) was identified as the derivative with the best balance of lipophilicity and water-solubility. Its log P value was found to be closest to the calculated optimal value for absorption among the wide range of synthesized prodrugs.

| Prodrug Type | C-4 Ester Moiety | C-7 Modification | Approximate log P | Relative Urinary Recovery (%) |

|---|---|---|---|---|

| Parent Drug | -H (Carboxylic Acid) | -NH₂ | Low | Very Low |

| Monofunctional | Pivaloyloxymethyl (POM) | -NH₂ | 1.5 - 2.0 | Moderate |

| Monofunctional | 1-(Ethoxycarbonyloxy)ethyl | -NH₂ | 2.0 - 2.5 | Improved |

| Bifunctional | Pivaloyloxymethyl (POM) | L-Alanyl | ~0.6 | High (Optimal) |

| Bifunctional | 1-(Ethoxycarbonyloxy)ethyl | L-Alanyl | ~1.2 | High |

Note: Log P and Urinary Recovery values are generalized from published correlations to illustrate the structure-activity relationship.

Molecular Mechanism of Action of Ceftizoxime Alapivoxil Via Ceftizoxime

Enzymatic Conversion of Ceftizoxime (B193995) Alapivoxil to Ceftizoxime

Ceftizoxime alapivoxil is a bifunctional prodrug designed to enhance oral absorption. researchgate.net It is an ester of ceftizoxime, featuring a pivaloyloxymethyl group and an L-alanyl group. patsnap.comresearchgate.net Following administration, this ester linkage is cleaved by enzymatic hydrolysis, releasing the active antibiotic, ceftizoxime. patsnap.comepo.org This conversion is crucial for the drug's activity, as ceftizoxime itself has poor oral bioavailability. The unique structure of this compound, with both a lipophilic pivaloyloxymethyl group and a water-soluble L-alanyl moiety, provides a balance of lipophilicity and water solubility that facilitates its absorption. patsnap.comresearchgate.net

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of ceftizoxime, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. drugbank.compatsnap.comnih.gov This is achieved through its interaction with specific enzymes known as penicillin-binding proteins (PBPs), which are located within the bacterial cell wall. drugbank.compatsnap.comnih.gov PBPs are transpeptidases that play a critical role in the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. patsnap.comdoctorlib.org By binding to these proteins, ceftizoxime disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall. patsnap.com

Specificity for Different PBP Subtypes

Ceftizoxime demonstrates a high affinity for several PBP subtypes, which contributes to its potent antibacterial activity. nih.govnih.gov In Escherichia coli, it shows a strong affinity for PBPs 1a and 1bs. nih.gov Similarly, in Enterobacter cloacae, it effectively binds to PBPs 1a and 1bs. nih.gov Research on Staphylococcus aureus has revealed that ceftizoxime has a particularly high selective affinity for PBP2. nih.gov This specificity is significant, as different PBPs have distinct roles in cell wall maintenance and synthesis, and targeting multiple PBPs can lead to a more effective bactericidal outcome. For instance, in Neisseria gonorrhoeae, PBP2 is considered the primary target for penicillin. nih.gov In some bacteria, like Group B Streptococcus, both PBP1A and PBP2X have been identified as the main targets of ceftizoxime. researchgate.net

Table 1: Affinity of Ceftizoxime for Penicillin-Binding Proteins (PBPs) in Various Bacteria

| Bacterial Species | PBP Subtype(s) with High Affinity | Reference(s) |

|---|---|---|

| Escherichia coli | PBP 1a, PBP 1bs | nih.gov |

| Enterobacter cloacae | PBP 1a, PBP 1bs | nih.gov |

| Staphylococcus aureus | PBP2 | nih.gov |

| Neisseria gonorrhoeae | PBP2 | nih.gov |

| Group B Streptococcus | PBP1A, PBP2X | researchgate.net |

Inhibition of Bacterial Cell Wall Mucopeptide Biosynthesis

The binding of ceftizoxime to PBPs directly inhibits their enzymatic activity, specifically the transpeptidation reaction. patsnap.comsigmaaldrich.com This reaction is responsible for cross-linking the peptide side chains of the peptidoglycan strands, a process that provides the cell wall with its essential strength and rigidity. patsnap.comdoctorlib.org By blocking this final step of mucopeptide (peptidoglycan) biosynthesis, ceftizoxime prevents the formation of a functional cell wall. drugbank.comnih.govmedicaldialogues.in This inhibition is particularly effective in actively dividing bacteria, which are constantly synthesizing new cell wall material. patsnap.com The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium. sigmaaldrich.comnih.gov

Induction of Bacterial Cell Lysis Mechanisms

The inhibition of cell wall synthesis by ceftizoxime ultimately leads to bacterial cell lysis. drugbank.compatsnap.comnih.gov With a weakened cell wall, the bacterium is unable to maintain its structural integrity and becomes susceptible to osmotic lysis. patsnap.comlibretexts.org The process of cell lysis is often mediated by the bacterium's own autolytic enzymes, such as autolysins. drugbank.comnih.govmedicaldialogues.in It is thought that ceftizoxime may also interfere with an autolysin inhibitor, further promoting the breakdown of the cell wall and subsequent cell death. drugbank.comnih.govmedicaldialogues.in

Stability Against Bacterial Beta-Lactamases

A key feature of ceftizoxime is its high stability against a broad spectrum of beta-lactamases. nih.govmedicaldialogues.inncats.io Beta-lactamases are enzymes produced by some bacteria that can inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring, rendering them ineffective. wikipedia.org Ceftizoxime is resistant to hydrolysis by many common plasmid- and chromosomally-mediated beta-lactamases, including penicillinases and cephalosporinases (such as Richmond types I, II, III, IV, and TEM). ncats.ioasm.orgnih.gov This stability is attributed to its molecular structure, particularly the methoxyimino group, which protects the beta-lactam ring from enzymatic attack. researchgate.net Its resistance to these enzymes allows it to maintain its activity against many bacteria that are resistant to other cephalosporins. asm.orgnih.gov Studies have shown that ceftizoxime's stability to beta-lactamases is comparable or superior to that of other cephalosporins like cefoxitin (B1668866), cefotaxime (B1668864), and cefuroxime (B34974). asm.orgoup.com

Table 2: Stability of Ceftizoxime Against Various Beta-Lactamases

| Beta-Lactamase Type | Stability of Ceftizoxime | Reference(s) |

|---|---|---|

| Penicillinase | High | ncats.ioasm.org |

| Cephalosporinase | High | ncats.ioasm.org |

| Richmond Type I, II, III, IV | High | ncats.io |

| TEM | High | ncats.io |

| Plasmid-mediated | High | nih.gov |

| Chromosomal-mediated | High | nih.gov |

Preclinical Pharmacology of Ceftizoxime Alapivoxil

Preclinical Pharmacokinetics of Ceftizoxime (B193995) Alapivoxil and Ceftizoxime in Animal Models

The preclinical pharmacokinetic properties of ceftizoxime alapivoxil and its active metabolite, ceftizoxime, have been evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption Characteristics

This compound was developed to enhance the oral bioavailability of ceftizoxime. researchgate.net Studies in rabbits and dogs have demonstrated its successful oral absorption. researchgate.netnih.gov

In rabbits, the oral administration of this compound resulted in significantly improved urinary recovery of ceftizoxime compared to its parent compound. researchgate.netpharm.or.jp Specifically, the urinary recovery of this compound was 42.8%, which was higher than that of other orally administered cephalosporin (B10832234) prodrugs like cefotiam (B1212589) pivoxil (27.4%) and cefotiam hexetil (28.8%). pharm.or.jp This indicates efficient absorption from the gastrointestinal tract. pharm.or.jp

Further studies in dogs, where the drug was administered in a capsule, also confirmed improved oral absorption. pharm.or.jp The design of this compound as a bifunctional prodrug, with both a lipophilic pivaloyloxymethyl group and a hydrophilic L-alanine moiety, creates a balance of lipophilicity and water-solubility that facilitates its absorption. researchgate.netpharm.or.jp

Table 1: Urinary Recovery of Ceftizoxime and Other Cephalosporins in Rabbits After Oral Administration

| Compound | Urinary Recovery (%) |

| This compound | 42.82 |

| Cefotiam Pivoxil | 27.41 |

| Cefpodoxime (B17579) Proxetil | 55.62 |

| Cefotiam Hexetil | 28.77 |

Data sourced from Kasai et al., 1999. pharm.or.jp

Distribution Profiles in Animal Tissues and Biological Fluids

Once absorbed and converted to ceftizoxime, the drug distributes into various body tissues and fluids. glowm.comasm.org In rats, high concentrations of ceftizoxime were found in tissues after parenteral administration. asm.orgnih.gov Cephalosporins, in general, distribute into pleural fluid, synovial fluid, and pericardial fluid. ymaws.com

Ceftizoxime has been shown to achieve therapeutic levels in a wide range of body fluids and tissues, including the gallbladder, liver, kidneys, bone, sputum, and bile. glowm.com It also penetrates into abscess fluid, which is a significant characteristic for treating such infections. oup.com

The protein binding of ceftizoxime is relatively low compared to other antibiotics, which contributes to its wide distribution. asm.orgnih.gov In rats, the serum protein binding of ceftizoxime is approximately 32%. asm.orgnih.gov

Metabolism of this compound to Ceftizoxime

This compound is a prodrug that is metabolized to the active compound, ceftizoxime. researchgate.net This conversion is a critical step for its antibacterial activity. The ester linkages in this compound are designed to be hydrolyzed by esterases present in the body. pharm.or.jp

Studies in rabbit intestinal homogenates have shown that the L-alanine derivative of ceftizoxime is hydrolyzed, leading to the release of ceftizoxime. pharm.or.jp The parent compound, ceftizoxime, is not metabolized and is excreted virtually unchanged. glowm.comdrugbank.comnih.gov This metabolic stability is an important characteristic of the active drug. targetmol.com

Excretion Pathways in Preclinical Species

The primary route of excretion for ceftizoxime is through the kidneys. glowm.comdrugbank.comnih.gov In multiple animal species, a significant portion of the administered dose is recovered unchanged in the urine. asm.orgnih.gov

In rats and dogs, about 80% of parenterally administered ceftizoxime was excreted in the urine within 24 hours. asm.orgnih.gov The biliary excretion of ceftizoxime is generally low. In rats, biliary excretion accounted for 3.7% of the dose, while in dogs it was 0.59%. asm.orgnih.gov Renal excretion occurs through both glomerular filtration and tubular secretion. glowm.combioline.org.br

Interspecies Pharmacokinetic Comparisons

Pharmacokinetic parameters of ceftizoxime have been compared across several animal species, including mice, rats, dogs, monkeys, and rabbits. nih.govasm.orgnih.gov These comparisons reveal species-specific differences in drug handling.

The serum half-life of ceftizoxime varies among species, being shorter in smaller animals like mice and rats, and longer in larger animals such as dogs and monkeys. asm.orgnih.gov For instance, after parenteral administration, serum concentrations of ceftizoxime were higher in dogs and monkeys compared to mice and rats. asm.orgnih.gov

Protein binding of ceftizoxime also shows interspecies variation. It is reported to be 17% in dogs and 32% in rats. asm.orgnih.gov Such allometric scaling studies are crucial for extrapolating animal data to predict human pharmacokinetics. researchgate.netuvm.edu

Table 2: Interspecies Comparison of Ceftizoxime Serum Protein Binding

| Species | Serum Protein Binding (%) |

| Dog | 17 |

| Rat | 32 |

| Human | 31 |

Pharmacodynamics of this compound (via Ceftizoxime)

The pharmacodynamic activity of this compound is attributable to its active form, ceftizoxime. researchgate.net Ceftizoxime is a bactericidal antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). glowm.comtargetmol.commedicaldialogues.in This action makes it effective against a broad spectrum of gram-positive and gram-negative bacteria. targetmol.commedicaldialogues.in

Ceftizoxime demonstrates high resistance to a wide range of beta-lactamases, enzymes that can inactivate many beta-lactam antibiotics. medicaldialogues.in Its in vitro activity is notable against organisms such as Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae. medicaldialogues.in

In Vitro Antimicrobial Activity (MIC, Time-Kill Kinetics)

The in vitro potency of ceftizoxime, the active metabolite of this compound, is determined through measures such as the minimum inhibitory concentration (MIC) and time-kill kinetics. MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Time-kill studies provide further insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. uem.brmdpi.com

Spectrum of Activity Against Gram-Positive Bacteria

Ceftizoxime demonstrates activity against a range of Gram-positive bacteria. It is generally as active as other existing oral cephalosporins against clinical isolates of Gram-positive organisms. patsnap.com However, its activity against staphylococci is considered less potent than that of earlier generation cephalosporins. nih.gov It is important to note that methicillin-resistant staphylococci are resistant to ceftizoxime. nih.gov Furthermore, ceftizoxime is typically inactive against most strains of Enterococcus faecalis. nih.gov

Table 1: In Vitro Activity of Ceftizoxime Against Gram-Positive Bacteria

| Gram-Positive Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (penicillinase and non-penicillinase producing) | Data not available |

| Streptococcus pneumoniae | Data not available |

| Streptococcus agalactiae | Data not available |

Spectrum of Activity Against Gram-Negative Bacteria

Ceftizoxime exhibits enhanced activity against Gram-negative bacteria, particularly when compared to other oral cephalosporins. patsnap.com It is notably potent against Enterobacteriaceae and Haemophilus influenzae. patsnap.comdrugbank.com Its spectrum includes activity against Klebsiella spp., Proteus mirabilis, Escherichia coli, and Neisseria gonorrhoeae. ncats.iodrugbank.com The drug is also effective against some strains of Pseudomonas spp. in urinary tract infections. ncats.io A study on various Pasteurella species found that all strains were susceptible to ceftizoxime, being inhibited at a concentration of 0.03 µg/mL. ncats.io

Table 2: In Vitro Activity of Ceftizoxime Against Gram-Negative Bacteria

| Gram-Negative Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | Data not available |

| Haemophilus influenzae | Data not available |

| Klebsiella pneumoniae | Data not available |

| Neisseria gonorrhoeae | Data not available |

| Proteus mirabilis | Data not available |

Activity Against Anaerobic Organisms

Ceftizoxime is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. drugbank.com Studies have shown that ceftizoxime is significantly more active against obligate anaerobes than cefoxitin (B1668866) and cefoperazone (B1668861). nih.gov This enhanced activity is observed against both gram-positive and gram-negative anaerobes, especially Lactobacillus and Bacteroides species. nih.gov However, its activity against Bacteroides fragilis may be limited in some cases. nih.gov Time-kill kinetic studies have demonstrated that at subinhibitory concentrations, ceftizoxime is considerably more bactericidal against the Bacteroides fragilis group compared to cefoxitin and cefotetan. nih.gov

Table 3: In Vitro Activity of Ceftizoxime Against Anaerobic Bacteria

| Anaerobic Bacteria | MIC (µg/mL) |

|---|---|

| Bacteroides fragilis group | Data not available |

| Bacteroides spp. | Data not available |

| Clostridium perfringens | Data not available |

Comparative In Vitro Studies with Other Cephalosporins

When compared to other cephalosporins, ceftizoxime's in vitro activity shows some distinct advantages. It is as active as other oral cephalosporins against Gram-positive isolates but demonstrates superior activity against Gram-negative isolates, especially Enterobacteriaceae and Haemophilus influenzae. patsnap.com In a comparative study against 482 obligate anaerobes, ceftizoxime was found to be significantly more active than both cefoxitin and cefoperazone. nih.gov While cefoperazone was more active than cefoxitin against gram-positive anaerobes, it was less active against gram-negative anaerobes like Bacteroides fragilis. nih.gov Time-kill studies also revealed that at subinhibitory and inhibitory concentrations, ceftizoxime exhibited greater bactericidal activity against the Bacteroides fragilis group than cefoxitin and cefotetan. nih.gov

Efficacy Studies in Animal Infection Models

Animal infection models are crucial for evaluating the in vivo efficacy of new antimicrobial agents and can be predictive of clinical outcomes in humans. nih.gov These models allow for the assessment of a drug's therapeutic potential in a controlled setting.

Models of Systemic Infections

This compound has demonstrated potent therapeutic effects in murine infection models. researchgate.net In a mixed-infection abscess model in mice involving Bacteroides fragilis and Enterobacter cloacae, ceftizoxime showed good in vivo activity that correlated with its in vitro MICs. nih.gov Specifically, the 50% effective doses for ceftizoxime were determined against different bacterial combinations. nih.gov Animal models have also been utilized to demonstrate the restored activity of a primary antibiotic when combined with a beta-lactamase inhibitor, a concept relevant to the development of new antibacterial therapies. amr.solutions

Models of Localized Infections (e.g., Abscesses, Skin Infections)

The preclinical efficacy of ceftizoxime, the active metabolite of this compound, has been evaluated in various animal models of localized infections. These models are crucial for understanding the potential therapeutic utility of the antibiotic in treating contained, tissue-based infections such as abscesses and wound infections. nih.gov

One significant model used to assess its activity is the murine abscess model. nih.gov This model often involves the subcutaneous injection of a bacterial slurry into mice to induce the formation of abscesses. A common approach is to use a mixed infection model, for instance, combining an anaerobic species like Bacteroides fragilis with a facultative anaerobe such as Enterobacter cloacae. nih.gov This type of mixed-infection model is clinically relevant as it mimics the polymicrobial nature of many human abscesses. Following the establishment of the abscesses, the efficacy of the antibiotic is determined by measuring the reduction in bacterial counts within the abscess fluid or tissue compared to untreated controls. nih.gov

Studies in gnotobiotic mice, which are animals colonized with a known and limited number of microorganisms, have also been used to evaluate the effect of this compound on specific intestinal bacteria. researchgate.net In one such study, mice were inoculated with Escherichia coli, Enterococcus faecalis, Bacteroides fragilis, and Bifidobacterium breve. researchgate.net This model, while focused on intestinal flora, provides insights into the compound's activity in a localized bacterial environment. researchgate.net The efficacy of ceftizoxime has also been noted in broader categories of animal infection models, including wound infections. nih.gov

Comparative Efficacy in Animal Models

Comparative studies in animal models are essential for positioning a new therapeutic agent relative to existing treatments. Ceftizoxime has been compared against other β-lactam antibiotics in a mixed-infection abscess model in mice involving B. fragilis and E. cloacae. nih.gov

In one such study, the efficacy of ceftizoxime (CZX) was compared with that of piperacillin (B28561) (PIP) and piperacillin-tazobactam (B1260346) (PT). nih.gov The results demonstrated a good correlation between the in vivo activity of the antibiotics and their minimum inhibitory concentrations (MICs) when determined with a high bacterial inoculum (10⁸ CFU/ml), which is representative of the bacterial density within an abscess. nih.gov

The 50% effective dose (ED₅₀), which represents the dose required to achieve 50% of the maximum antibacterial effect, was a key parameter for comparison. The study revealed significant differences in the potency of the antibiotics against the different bacterial species within the mixed infection. For instance, against an E. cloacae clinical isolate (strain 032349), ceftizoxime was significantly more potent than piperacillin-tazobactam. nih.gov Conversely, the activity against another E. cloacae strain (22491) showed different efficacy profiles. nih.gov

The table below summarizes the comparative efficacy (ED₅₀) of ceftizoxime, piperacillin, and piperacillin-tazobactam in a murine mixed-infection abscess model. nih.gov

| Drug | Organism | Strain | ED₅₀ (mg/kg/day) | 95% Confidence Interval |

| Ceftizoxime (CZX) | B. fragilis | - | 771 | - |

| Ceftizoxime (CZX) | E. cloacae | 22491 | 521 | 228 to 1,188 |

| Ceftizoxime (CZX) | E. cloacae | 032349 | 21 | 13 to 34 |

| Piperacillin (PIP) | B. fragilis | - | 416 | - |

| Piperacillin (PIP) | E. cloacae | 22491 | 643 | - |

| Piperacillin-Tazobactam (PT) | B. fragilis | - | 85 | - |

| Piperacillin-Tazobactam (PT) | E. cloacae | 22491 | 554 | 207 to 1,485 |

| Piperacillin-Tazobactam (PT) | E. cloacae | 032349 | 766 | 421 to 1,394 |

| Data sourced from a comparative study in a murine mixed-infection abscess model. nih.gov |

These findings highlight that the comparative efficacy of ceftizoxime in animal models is dependent on the specific pathogens involved in the infection. nih.gov

Analytical Methodologies for Ceftizoxime Alapivoxil

Quantification of Ceftizoxime (B193995) Alapivoxil and its Metabolites in Biological Matrices (Non-Human)

Ceftizoxime Alapivoxil is a prodrug designed to improve the oral absorption of ceftizoxime. pharm.or.jp Following administration, it is metabolized to ceftizoxime, the active antibacterial agent. researchgate.net Therefore, analytical methods must be capable of quantifying both the prodrug and its active metabolite in various biological samples.

Chromatographic methods are the most widely used techniques for the quantification of ceftizoxime and other cephalosporins in biological fluids due to their high specificity, sensitivity, and ability to separate the analyte from endogenous components and metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC methods coupled with ultraviolet (UV) detection are commonly developed for cephalosporin (B10832234) analysis. For ceftizoxime, a reversed-phase HPLC method has been established for its determination in serum. nih.gov A typical HPLC system for cephalosporin analysis utilizes a C18 column. nih.gov Sample preparation often involves a protein precipitation step with a solvent like acetonitrile (B52724), followed by evaporation and reconstitution in the mobile phase. nih.gov The mobile phase composition is optimized to achieve good separation; for instance, a mixture of acetonitrile and acetic acid has been used for ceftizoxime analysis. nih.gov Detection is typically performed at a UV wavelength where the analyte exhibits maximum absorbance, such as 310 nm for ceftizoxime. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method has been developed and validated for the determination of ceftizoxime. nih.gov This method involves simple sample preparation, such as protein precipitation. nih.gov The separation is achieved on a suitable column, like a phenyl column, using a gradient elution. nih.gov Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which monitors specific ion transitions for the analyte, ensuring high specificity. nih.gov For ceftizoxime, the transition of m/z 383.9/227.0 has been used for quantification. nih.gov The short analysis time and high sensitivity make LC-MS/MS ideal for high-throughput pharmacokinetic studies. nih.gov

| Parameter | HPLC Method Example nih.gov | LC-MS/MS Method Example nih.gov |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Column | Reversed-phase (C18) | XTerra Phenyl (4.6x50 mm, 5 µm) |

| Mobile Phase | 13% Acetonitrile and 2.8% Acetic Acid | Gradient elution (specifics not detailed) |

| Detection | UV at 310 nm | Electrospray Ionization (ESI+), MRM (m/z 383.9/227.0) |

| Sample Preparation | Protein precipitation with acetonitrile, solvent removal | Protein precipitation |

Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantification of cephalosporins, often in pharmaceutical formulations. sciepub.com These methods are typically based on the inherent UV absorbance of the molecule or on the formation of a colored product through a chemical reaction. sciepub.com For instance, a spectrophotometric method for cefazolin (B47455) sodium involved direct measurement at 270 nm. sciepub.com Other methods involve reacting the hydrolyzed cephalosporin with reagents like p-phenylenediamine (B122844) or a ferric salt to produce a colored complex that can be measured colorimetrically. sciepub.comnih.gov While simple and cost-effective, these methods may lack the specificity required for complex biological matrices without extensive sample cleanup, as they are more susceptible to interference compared to chromatographic techniques.

Microbiological assays, or bioassays, are functional tests that determine the concentration of an active antibiotic based on its inhibitory effect on the growth of a susceptible microorganism. Standardized susceptibility test procedures, such as dilution methods or disk diffusion techniques, are used to assess the antimicrobial activity of compounds like ceftizoxime. nih.gov For quantitative analysis in biological fluids, results from bioassays have shown good correlation with those from chromatographic methods like HPLC. nih.gov For example, a comparison of an HPLC method and a bioassay for ceftizoxime in patient serum samples yielded a correlation coefficient (r) of 0.9832. nih.gov However, bioassays cannot distinguish between the parent drug and active metabolites, nor can they quantify the inactive prodrug, this compound.

Method Validation Parameters (e.g., Specificity, Linearity, Accuracy, Precision)

The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose. ich.org Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline the key parameters that must be evaluated. ich.orgdemarcheiso17025.comeuropa.eu

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In chromatographic methods, this is demonstrated by the separation of the analyte peak from other peaks. nih.gov In impurity testing, spiking the sample with known impurities and demonstrating their separation confirms specificity. ich.org

Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by analyzing a series of standards across the range of the assay. ich.org For an HPLC method for ceftizoxime, linearity was established in the range of 1.5 to 100 µg/ml. nih.gov An LC-MS/MS method demonstrated linearity with a low limit of quantification (LLOQ) of 2.50 ng/mL in serum. nih.gov

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing samples with known concentrations and calculating the percentage recovery. ich.org For many cephalosporin assays, recoveries between 93% and 101% have been reported. nih.gov

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment. ich.org

| Parameter | Definition | Common Acceptance Criteria Example |

|---|---|---|

| Specificity | Ability to assess the analyte in the presence of other components. | Analyte peak is well-resolved from other peaks (e.g., impurities, matrix components). |

| Linearity | Proportionality of results to concentration over a range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of the measured value to the true value. | Recovery within 80-120% of the true value (may vary based on concentration). |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

Detection of Degradation Products and Impurities

The analysis of impurities and degradation products is a critical component of pharmaceutical quality control. Cephalosporins can degrade under stress conditions such as heat, humidity, light, and acid/base hydrolysis. ich.orgnih.gov

HPLC is a powerful tool for detecting and quantifying these related substances. nih.gov For instance, an impurity in the synthesis of cefuroxime (B34974) axetil, the Δ²-isomer, can be monitored by HPLC. google.com Stress testing of the drug substance helps to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method. ich.org In studies of other cephalosporins like cefepime, new degradation products formed under stress conditions were detected by gradient reverse-phase HPLC and subsequently identified and characterized using techniques like LC-MS, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The hygroscopic nature of some drugs can also lead to degradation, making it necessary to control storage conditions and potentially use moisture-resistant packaging. justia.com

Future Research Directions and Unanswered Questions in Ceftizoxime Alapivoxil Research

Exploration of Novel Prodrug Modifications and Delivery Systems

Ceftizoxime (B193995) alapivoxil is a bifunctional prodrug, engineered with a lipophilic pivaloyloxymethyl (POM) group to enhance membrane permeability and a hydrophilic L-alanyl group to improve water solubility, thereby achieving a balance for better oral absorption. nih.gov Future research could build upon this successful strategy by exploring alternative chemical moieties to further refine the drug's pharmacokinetic profile.

Future research directions include:

Alternative Ester Moieties: Systematic investigation into a wider array of ester groups beyond POM could identify linkers that offer different hydrolysis rates. This could fine-tune the release of the active ceftizoxime, potentially optimizing its time above the minimum inhibitory concentration (MIC), a key determinant of efficacy for beta-lactam antibiotics.

Conjugate Prodrugs: A promising frontier is the creation of conjugate or co-drug molecules where ceftizoxime is linked to another active agent. For instance, a cephalosporin-fluoroquinolone conjugate has been developed with the goal of selective delivery to bacteria that express beta-lactamase enzymes. mdpi.comnih.gov This "Trojan horse" strategy uses the bacterial resistance mechanism to release the antibiotic payload. nih.gov Applying this concept to ceftizoxime could create a prodrug that is not only orally bioavailable but also specifically targets resistant pathogens.

Targeted Delivery Systems: Research into advanced delivery systems could enhance drug concentration at the site of infection. One such approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody targets a tumor or infection site, carrying an enzyme that can activate a systemically administered prodrug. nih.gov While primarily explored in oncology, the concept of conjugating a cephalosporin (B10832234) to a targeting ligand that recognizes specific bacterial structures or infection sites is a viable area for preclinical exploration. nih.gov

Beta-Lactamase Activated Prodrugs: Another strategy involves designing prodrugs that are specifically cleaved and activated by beta-lactamase enzymes. mdpi.com Researchers have designed cephalosporin prodrugs that deliver thiol-based inhibitors of metallo-β-lactamases (MBLs), aiming to release the inhibitor upon hydrolysis by the MBL itself. acs.orgacs.org This approach could be adapted for ceftizoxime to restore its activity against MBL-producing bacteria.

Advanced Studies on Resistance Evolution and Mitigation in Preclinical Settings

The utility of any antibiotic is threatened by the emergence of resistance. While ceftizoxime is stable against many common beta-lactamases, the selective pressure exerted by its use can drive the evolution of new resistance mechanisms. nih.govncats.io Future research must focus on proactively understanding and mitigating these risks in preclinical models.

Key research areas include:

In Vitro and In Vivo Evolution Studies: Preclinical studies have shown that expanded-spectrum cephalosporins can select for resistant mutants, for example in Enterobacter cloacae. nih.gov More extensive studies are needed to simulate the long-term exposure of various clinically relevant pathogens to ceftizoxime alapivoxil in both in vitro (e.g., continuous culture systems) and in vivo animal infection models. mdpi.com Such studies would help identify the genetic pathways (e.g., mutations in penicillin-binding proteins, porin channels, or efflux pumps) that lead to resistance against ceftizoxime. researchgate.netoup.com

Mitigation Strategies: A critical research question is how to prevent or slow the emergence of resistance. Preclinical models should be used to test this compound in combination with other agents, particularly beta-lactamase inhibitors. researchgate.netnih.gov Combinations such as ceftazidime/avibactam (B1665839) have proven effective against certain resistant pathogens, and similar preclinical investigations could identify an optimal partner for ceftizoxime to protect it from enzymatic degradation. nih.gov

Modeling Resistance Emergence: Developing mathematical models that can predict the likelihood of resistance development based on preclinical data is a crucial, yet challenging, goal. researchgate.net These models would need to integrate factors such as mutation frequency, the fitness cost of resistance, and the potential for horizontal gene transfer. researchgate.net

Comparative Preclinical Efficacy with Emerging Antimicrobial Agents

The therapeutic landscape for bacterial infections is continually changing with the introduction of new antibiotics designed to combat multidrug-resistant (MDR) organisms. embopress.org To understand the future clinical positioning of this compound, rigorous preclinical comparative efficacy studies against these emerging agents are essential.

Initial studies of ceftizoxime (under the name FK 749) showed it had superior or similar in vivo efficacy in mouse infection models compared to contemporaneous agents like cefotiam (B1212589), cefamandole, and cefotaxime (B1668864). nih.gov It was also found to be more active against anaerobic bacteria than cefoxitin (B1668866) and cefoperazone (B1668861). nih.gov A simulation model predicted that ceftizoxime would be more effective at eradicating H. influenzae than cefpodoxime (B17579), the active metabolite of another oral prodrug. nih.gov

However, the benchmark for efficacy has shifted. Future preclinical studies must provide direct comparisons against newer classes of antibiotics.

Table 1: Potential Comparators for Future Preclinical Efficacy Studies

| Drug Class | Example Agent(s) | Rationale for Comparison |

| Siderophore Cephalosporins | Cefiderocol | Novel mechanism of entry into Gram-negative bacteria, bypassing resistance from porin channel mutations. nih.gov |

| Newer Cephalosporin/β-Lactamase Inhibitor Combinations | Ceftazidime/avibactam, Ceftolozane/tazobactam (B1681243) | Established efficacy against many extended-spectrum beta-lactamase (ESBL) and carbapenem-resistant Enterobacteriaceae (CRE) producing pathogens. researchgate.netnih.gov |

| Tetracyclines | Eravacycline, Omadacycline | Broad-spectrum activity, including against some resistant Gram-positive and Gram-negative bacteria. |

| Fluoroquinolones | Delafloxacin | Anionic fluoroquinolone with activity against MRSA and other challenging pathogens. |

These preclinical comparative studies should utilize robust animal infection models (e.g., thigh, lung, or sepsis models) with a range of clinically relevant, well-characterized resistant strains to determine the relative potency and bactericidal activity of ceftizoxime.

Development of Predictive Models for Pharmacokinetics and Pharmacodynamics from Preclinical Data

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool for translating preclinical data into successful clinical outcomes. nih.gov By mathematically linking drug exposure to its antimicrobial effect, these models can help optimize dosing regimens to maximize efficacy while minimizing resistance. nih.govfrontiersin.org

While a simulation model was used to predict the bacterial eradication profile of ceftizoxime, more sophisticated and validated models are needed. nih.gov A key future direction is the development of a comprehensive, mechanism-based PK/PD model for this compound based on a robust preclinical data package.

Steps for developing such a model include:

Detailed Preclinical PK Characterization: This involves conducting studies in multiple animal species to fully understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and the subsequent formation and elimination of active ceftizoxime. This data would form the basis of a multi-compartment population PK model. mdpi.com

In Vitro and In Vivo PD Studies: Dose-fractionation studies in animal infection models are essential to determine which PK/PD index (fT>MIC, fAUC/MIC, or fCmax/MIC) is the primary driver of efficacy. frontiersin.org These studies involve administering the same total daily dose in different schedules (e.g., once daily vs. multiple times a day) to disentangle the effects of peak concentration versus time of exposure. frontiersin.org

Model Integration and Simulation: The PK and PD data are integrated into a mathematical model. frontiersin.org Once validated, this model can be used to perform Monte Carlo simulations to predict the probability of target attainment (PTA) for various dosing regimens against a population of target pathogens with a known MIC distribution. This allows for the selection of a dosing regimen for first-in-human studies that has a high probability of success. nih.govcatapult.org.uk

By investing in these advanced predictive models, researchers can better understand the dose-response relationship, refine dosing strategies for specific pathogens, and increase the confidence of translating promising preclinical findings into effective clinical use. mdpi.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to characterize the antibacterial spectrum of ceftizoxime alapivoxil against Gram-positive and Gram-negative pathogens?

- Methodology : Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) across bacterial strains, adhering to CLSI/EUCAST guidelines . For Gram-negative coverage, prioritize strains with extended-spectrum β-lactamase (ESBL) production to evaluate stability against enzymatic degradation. Include comparator cephalosporins (e.g., cefotaxime, ceftazidime) to contextualize potency .

- Data Interpretation : Classify activity using breakpoints defined by regulatory agencies. For example, MIC ≤ 1 µg/mL indicates susceptibility for Enterobacteriaceae .

Q. How should researchers design stability studies to assess this compound degradation under varying pH and temperature conditions?

- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify intact drug in simulated physiological buffers (pH 4–8) and accelerated stability conditions (e.g., 40°C/75% RH). Validate degradation products via mass spectrometry .

- Data Analysis : Apply first-order kinetics to model degradation rates. For example, calculate half-life (t1/2) using , where is the degradation rate constant .

Advanced Research Questions

Q. What strategies mitigate discrepancies between MIC and minimum lethal concentration (MLC) data for this compound in time-kill assays?

- Methodology : Perform time-kill curves at 4× MIC and 8× MIC to differentiate bacteriostatic vs. bactericidal effects. Use a minimum 3-log10 CFU/mL reduction over 24 hours to confirm bactericidal activity .

- Contradiction Resolution : If MLC exceeds MIC, evaluate post-antibiotic effects (PAEs) or inoculum effects. Adjust inoculum density (10<sup>5</sup>–10<sup>7</sup> CFU/mL) to mimic clinical infection burdens .

Q. How can researchers optimize the prodrug activation mechanism of this compound in pharmacokinetic models?

- Methodology : Use in vitro intestinal perfusion models to quantify apical-to-basolateral transport of the prodrug. Measure hydrolysis rates via LC-MS/MS to identify active metabolites (e.g., ceftizoxime) in plasma .

- Modeling : Apply compartmental pharmacokinetic analysis to estimate bioavailability () and absorption rate constants (). For example:

where is the area under the curve .

Q. What analytical frameworks are suitable for assessing this compound’s interaction with serum proteins?

- Methodology : Conduct equilibrium dialysis or ultrafiltration to measure protein binding. Use HPLC or capillary electrophoresis to quantify free vs. bound drug fractions .

- Data Validation : Compare results with established cephalosporins (e.g., ceftriaxone, 85–95% protein-bound) to identify outliers .

Experimental Design & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

- Methodology : Implement quality control (QC) protocols, including:

- Purity : ≥95% by HPLC .

- Water content : ≤2% via Karl Fischer titration .

- Crystallinity : X-ray powder diffraction (XRPD) to confirm polymorphic consistency .

- Documentation : Report synthesis conditions (e.g., reaction time, temperature) and analytical parameters in supplementary materials .

Q. What statistical methods are appropriate for analyzing synergy between this compound and β-lactamase inhibitors?

- Methodology : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergy as FICI ≤ 0.5, indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4 .

- Validation : Confirm synergy with in vivo murine infection models, comparing bacterial load reductions in combination vs. monotherapy arms .

Data Reporting & Compliance

Q. How to ensure compliance with antibiotic stability testing guidelines in peer-reviewed submissions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.